molecular formula C22H27N3O4 B6574715 3-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1-[2-(4-methoxyphenyl)ethyl]urea CAS No. 1203160-42-2

3-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1-[2-(4-methoxyphenyl)ethyl]urea

Cat. No.: B6574715
CAS No.: 1203160-42-2
M. Wt: 397.5 g/mol
InChI Key: IJKGGJWZUVWKCG-UHFFFAOYSA-N
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Description

The compound 3-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1-[2-(4-methoxyphenyl)ethyl]urea is a synthetic organic molecule that features a complex structure and a variety of functional groups. The presence of a tetrahydroquinoline ring, a methoxyacetyl group, and a urea linkage makes this compound of significant interest in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1-[2-(4-methoxyphenyl)ethyl]urea involves multi-step organic reactions. The initial step often includes the formation of the tetrahydroquinoline core, which is then functionalized with the methoxyacetyl group. The final step typically involves the formation of the urea bond through the reaction of an amine with an isocyanate derivative. Specific conditions such as temperature, solvents, and catalysts are carefully optimized to maximize yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound would scale up the laboratory procedures with an emphasis on efficiency and cost-effectiveness. Continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) may be employed to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : The methoxy groups could undergo oxidation under strong oxidizing conditions, though the exact products would depend on the specific reagents and conditions used.

  • Reduction: : Reduction reactions could target the quinoline ring, potentially yielding a range of reduced products.

  • Substitution: : Electrophilic or nucleophilic substitution reactions could occur, particularly at positions where electron density is high.

Common Reagents and Conditions:
  • Oxidation: : Potassium permanganate (KMnO4), chromium trioxide (CrO3) under acidic conditions.

  • Reduction: : Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst.

  • Substitution: : Halogenating agents like bromine (Br2), nucleophiles like hydroxide ions (OH-).

Major Products: The specific products will vary based on the reagents and conditions, but could include various oxidized derivatives, reduced forms, and substituted analogs of the original molecule.

Scientific Research Applications

Chemistry: In chemistry, this compound may be explored as an intermediate for the synthesis of more complex molecules, given its multiple reactive sites and functional groups.

Biology: The compound may have potential as a biochemical probe to study specific pathways involving its molecular targets.

Medicine: In medicinal research, compounds with tetrahydroquinoline and urea functionalities are often investigated for their pharmacological properties, such as anti-cancer or anti-inflammatory activity.

Industry: The compound could serve as a precursor for the development of new materials or as a specialty chemical in various industrial applications.

Mechanism of Action

The mechanism by which this compound exerts its effects would involve its interaction with specific molecular targets, potentially including enzymes or receptors. The functional groups present in the molecule, such as the urea and methoxy groups, might facilitate binding to these targets and modulate their activity through inhibition or activation.

Comparison with Similar Compounds

Similar Compounds:

  • 3-[1-(2-Hydroxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1-[2-(4-hydroxyphenyl)ethyl]urea

  • 3-[1-(2-Acetoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1-[2-(4-acetoxyphenyl)ethyl]urea

Highlighting Uniqueness: The distinct combination of methoxyacetyl and tetrahydroquinoline with a urea linkage distinguishes it from its analogs, potentially offering unique pharmacokinetic and pharmacodynamic properties, as well as specific molecular interactions that can be exploited for targeted therapeutic effects.

Remember, while this article provides a solid framework, thorough and specific experimental data is crucial to understand the full potential and limitations of 3-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1-[2-(4-methoxyphenyl)ethyl]urea. Any more requests for scientific deep-dives?

Properties

IUPAC Name

1-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-3-[2-(4-methoxyphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4/c1-28-15-21(26)25-13-3-4-17-7-8-18(14-20(17)25)24-22(27)23-12-11-16-5-9-19(29-2)10-6-16/h5-10,14H,3-4,11-13,15H2,1-2H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJKGGJWZUVWKCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NCCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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